N-(4-acetylphenyl)naphthalene-2-sulfonamide
Overview
Description
N-(4-acetylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system attached to a sulfonamide group, with an acetylphenyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)naphthalene-2-sulfonamide.
Reduction: Formation of N-(4-aminophenyl)naphthalene-2-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-acetylphenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide moiety.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)naphthalene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the aromatic ring.
N-(4-carboxyphenyl)naphthalene-2-sulfonamide: An oxidized derivative of N-(4-acetylphenyl)naphthalene-2-sulfonamide.
N-(4-aminophenyl)naphthalene-2-sulfonamide: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)naphthalene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNVPZLZBYHZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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